9H-3,9'-Bicarbazole

Overview

Description

9H-3,9’-Bicarbazole is a heterocyclic compound containing a fused nine-membered ring system composed of three carbon atoms and six nitrogen atoms . It has been studied extensively for its potential applications in a variety of scientific fields, including synthetic organic chemistry, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of 9H-3,9’-Bicarbazole involves several steps. One method involves the use of 2-aminobenzamide in dibromochloromethane, dibenzo-18-crown-6, copper, and potassium acetate in N,N-dimethyl-formamide at 120°C for 4 hours . Another method involves the use of trifluoroacetic acid in dichloromethane at 20°C for 0.5 hours .Molecular Structure Analysis

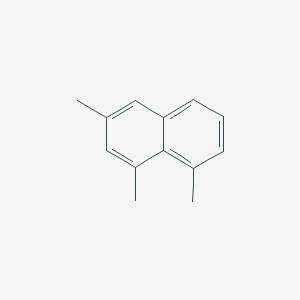

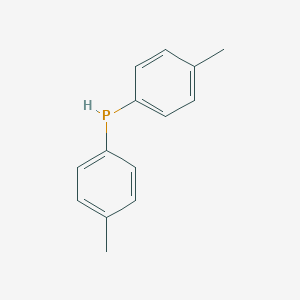

The molecular formula of 9H-3,9’-Bicarbazole is C24H16N2 . The average mass is 332.397 Da and the monoisotopic mass is 332.131348 Da .Chemical Reactions Analysis

9H-3,9’-Bicarbazole is mainly used as an intermediate for synthetic materials . It has also been used in the preparation of new hole-transporting materials.Physical And Chemical Properties Analysis

9H-3,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.2±3.0 kJ/mol and the flash point is 315.9±25.1 °C . The index of refraction is 1.728 and the molar refractivity is 104.9±0.5 cm3 .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9H-3,9’-Bicarbazole has been used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, 3,3′-bicarbazole-based host small molecules have been reported to be used in solution-processed phosphorescent OLEDs . These molecules exhibited similar optical properties within solutions but different photoluminescence within films . A solution-processed green phosphorescent OLED with the 9H-3,9’-Bicarbazole host exhibited a high maximum current efficiency and power efficiency .

Temperature-Activated Delayed Fluorescent (TADF) Molecules

9H-3,9’-Bicarbazole has been used in the design of Temperature-Activated Delayed Fluorescent (TADF) molecules . Specifically, 9- (2- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (o-TrzDCz), 9- (3- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (m-TrzDCz) and 9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (p-TrzDCz) were designed . These molecules were found to have different photophysical properties, including the intersystem crossing rate, the reorganization energies, and the intersystem crossing/reverse intersystem crossing (ISC/RISC) rate .

Phosphorescent OLEDs

9H-3,9’-Bicarbazole has been used in the development of Phosphorescent OLEDs . Many carbazole molecules have been employed as host materials in the emitting layers . As 4,4′-bis (N-carbazolyl)-1,1′-biphenyl (CBP) is a famous phosphorescent host molecule from early PHOLED reports , it has been employed as a general host material in studies pertaining to PHOLED materials and devices .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .

Mode of Action

9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .

Biochemical Pathways

It is involved in the luminescent mechanics of tadf molecules .

Pharmacokinetics

Its solubility and other physicochemical properties have been reported .

Result of Action

The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .

properties

IUPAC Name |

3-carbazol-9-yl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJJVSJWFYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530853 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-3,9'-Bicarbazole | |

CAS RN |

18628-07-4 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?

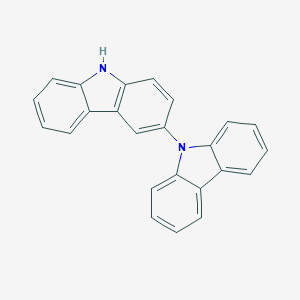

A1: 9H-3,9'-Bicarbazole (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).

Q2: How does the structure of 9H-3,9'-Bicarbazole affect its performance in OLEDs?

A2: The two carbazole units in 9H-3,9'-Bicarbazole are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes 9H-3,9'-Bicarbazole a good hole-transporting material. Researchers have explored linking various electron-deficient units to the 9H-3,9'-Bicarbazole core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].

Q3: What are some examples of successful applications of 9H-3,9'-Bicarbazole in OLEDs?

A3: 9H-3,9'-Bicarbazole has been successfully employed in various OLED architectures:

- As a building block in bipolar host materials: By combining 9H-3,9'-Bicarbazole with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of 9H-3,9'-Bicarbazole in achieving high-performance OLEDs.

- As a component of self-hosting TADF emitters: Researchers have integrated 9H-3,9'-Bicarbazole into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a 9H-3,9'-Bicarbazole unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.